molecular formula C23H21N7O2 B2873644 6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207031-25-1

6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2873644
CAS No.: 1207031-25-1
M. Wt: 427.468
InChI Key: DSBOWWOEPWKHCY-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one family, characterized by a fused triazole-pyrimidine core. The structure features two critical substituents:

  • Position 6: A [3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl group, contributing aromatic and electron-deficient properties via the oxadiazole ring.
  • Position 3: A (4-methylphenyl)methyl (p-tolylmethyl) group, enhancing lipophilicity and steric bulk.

Synthesis likely follows established routes for analogous triazolo-pyrimidinones, involving cyclization of azide intermediates or coupling of preformed oxadiazole derivatives with triazole-pyrimidine precursors under basic conditions (e.g., Cs₂CO₃ in DMF) . Characterization via ¹H NMR, IR (notable C=O stretch at ~1660–1670 cm⁻¹), and mass spectrometry is consistent with reported methods .

Properties

IUPAC Name

6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O2/c1-3-16-8-10-18(11-9-16)21-25-19(32-27-21)13-29-14-24-22-20(23(29)31)26-28-30(22)12-17-6-4-15(2)5-7-17/h4-11,14H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBOWWOEPWKHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxadiazole Ring : Achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions.
  • Synthesis of the Triazolo-Pyrimidinone Core : Cyclization of a hydrazone precursor forms the triazolo-pyrimidinone structure.
  • Coupling Reaction : The final step involves coupling the oxadiazole and triazolo-pyrimidinone intermediates using palladium catalysts under controlled conditions.

Biological Activity

The biological activities of this compound have been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that derivatives of oxadiazole and triazole compounds exhibit significant antimicrobial properties. In particular:

  • Compounds similar to the target compound demonstrated moderate to high activity against various pathogens such as Staphylococcus aureus and Enterococcus faecalis .
  • A study highlighted that certain derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

  • In vitro studies suggest that the compound may inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell cycle regulation .
  • The presence of both oxadiazole and triazole moieties is believed to enhance cytotoxicity against cancer cells through apoptosis induction mechanisms .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It may act by inhibiting key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : The compound could interact with specific receptors, modulating signaling pathways that lead to cellular responses such as apoptosis or growth inhibition.

Case Studies

Several case studies have documented the efficacy and safety profile of compounds similar to the target molecule:

  • Antimicrobial Efficacy : A study involving a series of oxadiazole derivatives showed promising results against resistant strains of bacteria, indicating a potential for therapeutic applications in infectious diseases .
  • Cancer Cell Studies : Research on triazole-containing compounds demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for further development as anticancer agents .

Data Table: Biological Activities Summary

Activity TypeTested Pathogens/CellsObserved EffectReference
AntimicrobialStaphylococcus aureus, E. faecalisModerate to high inhibition
AnticancerVarious cancer cell linesSignificant growth inhibition
Enzyme InhibitionSpecific metabolic enzymesInhibition observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties are influenced by substituent variations. Below is a comparative analysis with key analogs (Table 1):

Table 1. Structural and Functional Comparison of Triazolo-Pyrimidinone Derivatives

Compound Name / ID Substituents (Position 3 / Position 6) Molecular Weight Key Features / Activities
Target Compound 3: (4-Methylphenyl)methyl; 6: [3-(4-Ethylphenyl)-oxadiazole] 494.5 g/mol* Enhanced lipophilicity (ethyl vs. methyl); potential antiviral activity inferred from SAR
6-{[3-(3,4-Dimethoxyphenyl)-Oxadiazole]methyl}-3-(3-Methoxybenzyl) analog 3: 3-Methoxybenzyl; 6: 3,4-Dimethoxyphenyl-oxadiazole 463.4 g/mol Methoxy groups improve solubility; lower logP vs. ethyl substituents
3-(4-Fluorobenzyl)-6-{[3-(3,4-Dimethylphenyl)-Oxadiazole]methyl} analog 3: 4-Fluorobenzyl; 6: 3,4-Dimethylphenyl-oxadiazole 474.5 g/mol Fluorine enhances metabolic stability; dimethyl groups increase steric hindrance
6-Butyl-2-(4-Nitrophenyl) analog (10b) 2: 4-Nitrophenyl; 6: Butyl 331.8 g/mol Nitro group introduces strong electron-withdrawing effects; reduced bioavailability
7-Amino-2-Aryl-5-Phenyl derivatives (6a-e) 7: Amino; 2/5: Aryl substituents ~400–450 g/mol Amino group enables hydrogen bonding; antitumor activity reported

*Calculated molecular weight based on formula C₂₆H₂₆N₈O₂.

Key Observations:

Fluorine (e.g., 4-fluorobenzyl in ) enhances metabolic stability by resisting oxidative degradation, a common issue with alkyl chains . Nitro groups (e.g., 10b ) are associated with electron-withdrawing effects, which may reduce bioavailability due to poor solubility.

Role of the Oxadiazole Moiety :

  • The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic resistance while maintaining hydrogen-bonding capacity . Derivatives with substituted phenyl groups on oxadiazole (e.g., 3,4-dimethoxy in ) show tunable electronic properties for target engagement.

Antiviral and Antitumor Potential: The [1,2,3]triazolo[4,5-d]pyrimidin-7-one core is critical for antiviral activity against chikungunya virus (CHIKV), with meta-substituted aryl rings at position 3 improving potency . The target compound’s para-substituted p-tolylmethyl group may offer steric advantages but requires empirical validation. Thionation of the C=O group (e.g., 8a ) abolishes activity in some contexts, underscoring the ketone’s role in target binding .

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